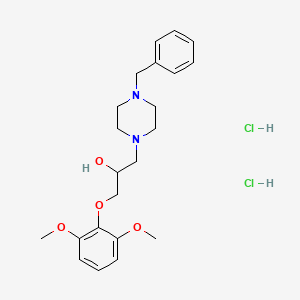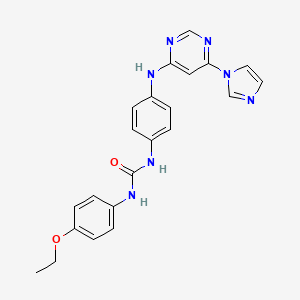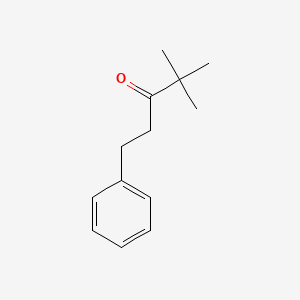
4,4-Dimethyl-1-phenylpentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1-phenylpentan-3-one is a chemical compound with the molecular formula C13H18O . It has a molecular weight of 190.29 . The compound is liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4,4-dimethyl-1-phenyl-3-pentanone . The InChI code for this compound is 1S/C13H18O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 .Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Molecular Structure
Research has investigated the molecular structure, conformational stabilities, and intramolecular hydrogen bonding of 4,4-Dimethyl-1-phenylpentan-3-one (DMPD). Using density functional theory (DFT) calculations and experimental results, the study explored various cis-enol forms of DMPD, revealing negligible energy differences between three stable chelated enol forms. This research emphasizes the molecular stability and hydrogen bond strength of DMPD, contributing significantly to understanding its chemical properties and potential applications (Afzali et al., 2014).
Synthesis Techniques
Another aspect of scientific research involving this compound focuses on its synthesis. Using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone as raw materials, the compound was synthesized through condensation and hydrogenation processes. This research highlights the efficiency of the synthesis, achieving high yield and purity, which is crucial for its application in various fields (Shen De-long, 2007).
Role in Ligand Construction
The compound is also researched for its potential in creating ambidentate ligands for functional materials. The coordination chemistry of the anion derived from this compound was re-examined with various metal species, offering insights into its use in complex materials and potential applications in responsive technologies (Kołodziejski et al., 2017).
Electrochemical Behavior
The electrochemical behavior of 4,4-Dimethyl-1-phenyl-1-penten-3-one, a closely related compound, has been studied to understand its reaction in acidic media. This research contributes to the broader understanding of the electrochemical properties of similar compounds, which can be critical in designing and optimizing electrochemical systems and processes (Almirón et al., 1988).
Conformation of Diastereoisomeric Pairs
Studies have also been conducted on the conformations of diastereoisomeric pairs of molecules structurally related to this compound. This research contributes to the understanding of molecular interactions and conformational dynamics, which are essential in the field of stereochemistry and the design of chiral compounds (Kodama et al., 1979).
Eigenschaften
IUPAC Name |
4,4-dimethyl-1-phenylpentan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLXCWZAGVGYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2755372.png)
![4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide](/img/structure/B2755375.png)



![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2755379.png)
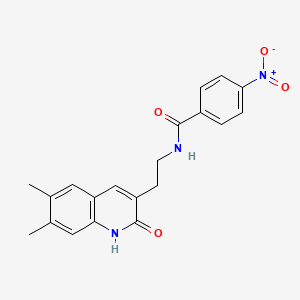
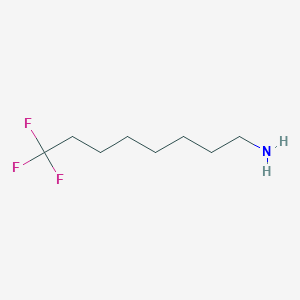
![9-(4-bromophenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2755382.png)
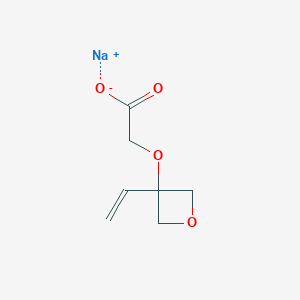
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2755384.png)
